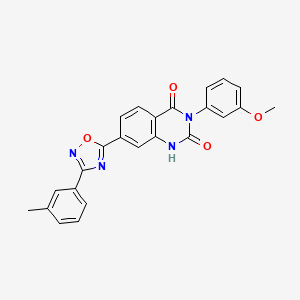
3-(3-methoxyphenyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O4 and its molecular weight is 426.432. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 3-(3-methoxyphenyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, due to its structural complexity, shares similarities with various synthesized bioactive compounds that feature quinazoline and oxadiazole moieties. For instance, the synthesis and characterization of bioactive 1,2,4-oxadiazole analogs incorporating the N-phenylmaleimide and N-phenylsuccinimide frameworks were explored, highlighting the antitumor activity of these compounds against a panel of cell lines, with certain analogs exhibiting potent antitumor properties (Maftei et al., 2013)(Maftei et al., 2013). Similarly, the synthesis of quinazoline-2,4-dione alkaloids and analogs from Mexican Zanthoxylum species revealed significant pharmacological interest due to their diverse biological activities (Rivero et al., 2004)(Rivero et al., 2004).
Antimicrobial Activity
The compound's related structures have been synthesized and evaluated for antimicrobial properties. A study synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and tested them against various bacterial and fungal strains, revealing that the presence of the styryl moiety at certain positions of the quinazoline-4(3H)-one structure could enhance biological activity, showing better antibacterial than antifungal activities (Gupta et al., 2008)(Gupta et al., 2008).
Antitumor and Antiproliferative Effects
The antitumor potential of compounds incorporating quinazoline-2,4-dione structures has been a significant focus of research. An example includes the synthesis of novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones via azide cycloaddition reaction, aiming at exploring their biological activities, particularly in antitumor proliferation (Komaraiah et al., 2007)(Komaraiah et al., 2007). Another study synthesized 2,4(1H,3H)-quinazolinediones and tested them against multiple human tumor cell lines, finding significant inhibition, which was enhanced by specific substituents at various positions on the quinazoline nucleus (Zhou et al., 2013)(Zhou et al., 2013).
Herbicide Potential
The structural features of the compound resemble those explored for herbicidal activity. For instance, the triflate-mediated synthesis of a quinazolinone derivative demonstrated antimicrobial activity and suggested potential applications as a herbicide, given the compound's selective toxicity towards microorganisms (Usifoh et al., 2002)(Usifoh et al., 2002).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-14-5-3-6-15(11-14)21-26-22(32-27-21)16-9-10-19-20(12-16)25-24(30)28(23(19)29)17-7-4-8-18(13-17)31-2/h3-13H,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVNYJWFAMAXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


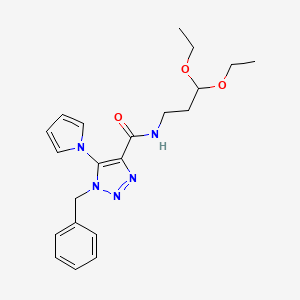
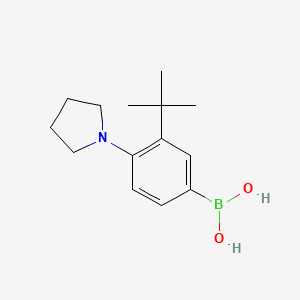


![6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801627.png)


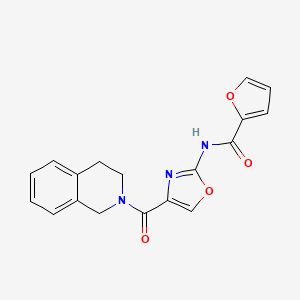
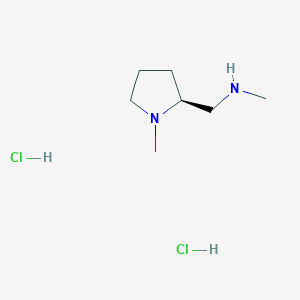

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2801636.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2801638.png)
